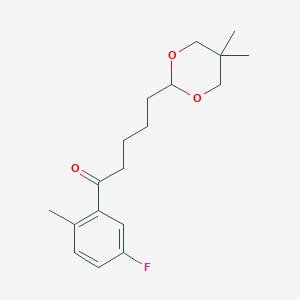

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5’-fluoro-2’-methylvalerophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a common protecting group in organic synthesis . The 5,5-dimethyl substitution indicates that there are two methyl groups attached to the 5th carbon of the dioxane ring. The compound also contains a fluoro group and a methyl group attached to a phenone (benzene ring with a carbonyl group) structure .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3-dioxane ring and the phenone. The electron-withdrawing nature of the carbonyl group in the phenone and the fluoro group could potentially influence the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its functional groups. For instance, the presence of the carbonyl group could result in the compound having a higher boiling point than similar-sized molecules without a carbonyl group .Scientific Research Applications

Progesterone Receptor Modulators

Research by Fensome et al. (2008) in the field of female healthcare, specifically regarding contraception, fibroids, endometriosis, and certain breast cancers, has explored the use of compounds structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone. These compounds demonstrate potential as progesterone receptor modulators, with the size of the dialkyl substituent playing a crucial role in determining their functional response as either antagonists or agonists (Fensome et al., 2008).

Photovoltaic Cells

Jørgensen and Krebs (2005) investigated the use of similar compounds in the manufacturing of photovoltaic cells. They synthesized trimeric oligophenylenevinylenes (OPVs) with new monomers, including derivatives of 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone, demonstrating conversion efficiencies in the range of 0.5-1% in blends with PCBM (Jørgensen & Krebs, 2005).

Chemical Synthesis and Structure Analysis

Kuhn, Al-Sheikh, and Steimann (2003) explored the synthesis and structure of a compound structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone, emphasizing the importance of such research in understanding chemical reactions and compound structures (Kuhn, Al-Sheikh, & Steimann, 2003).

Anti-inflammatory Agents

Li et al. (2008) conducted a study on novel anti-inflammatory drugs, synthesizing N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids. These derivatives showed significant anti-inflammatory activity, with some even surpassing aspirin in effectiveness (Li et al., 2008).

Paterno-Buchi Reaction

Seki et al. (2008) reported on the use of 5-fluoro-l,3-dimethyluracil (5-FDMU) in photoreactions, demonstrating novel cycloadduct formations relevant to the development of advanced materials (Seki et al., 2008).

Solar Cells and Photocatalysis

Research into the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones for use in solar cells and photocatalysis has also been conducted, with compounds structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone showing promise in these fields (Seki et al., 2008).

Pharmaceutical Development

The development of pharmaceuticals, such as Voriconazole, a novel broad-spectrum triazole antifungal agent, involves compounds structurally related to 5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone. Such research is crucial for advancing medical treatments (Butters et al., 2001).

properties

IUPAC Name |

5-(5,5-dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25FO3/c1-13-8-9-14(19)10-15(13)16(20)6-4-5-7-17-21-11-18(2,3)12-22-17/h8-10,17H,4-7,11-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNFSPNDJWLRNRR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)C(=O)CCCCC2OCC(CO2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646012 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(5,5-Dimethyl-1,3-dioxan-2-YL)-5'-fluoro-2'-methylvalerophenone | |

CAS RN |

898755-98-1 |

Source

|

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898755-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(5,5-Dimethyl-1,3-dioxan-2-yl)-1-(5-fluoro-2-methylphenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326136.png)

![2-[(4-Fluoro-3-methylphenyl)methyl]-1,3-dioxolane](/img/structure/B1326137.png)

![2-[(3-Fluoro-4-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326139.png)

![2-[(5-Fluoro-2-methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1326140.png)